molecular formula C12H11F3O3 B13258548 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13258548
M. Wt: 260.21 g/mol
InChI Key: INPDIDJPNGKUBM-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:

    Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzopyrans.

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid: Similar structure but lacks the dihydro component.

    2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Similar structure but lacks the methyl group.

Uniqueness

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the dihydro component, which contribute to its enhanced stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C12H11F3O3/c1-6-2-3-9-7(4-6)5-8(11(16)17)10(18-9)12(13,14)15/h2-4,8,10H,5H2,1H3,(H,16,17)

InChI Key

INPDIDJPNGKUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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